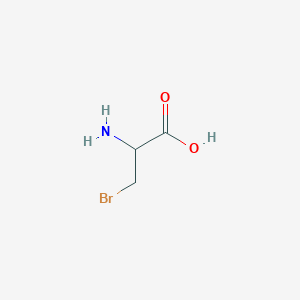
4-Bromo-2-cyanobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-cyanobenzamide is an organic compound with the molecular formula C8H5BrN2O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyanobenzamide typically involves the bromination of 2-cyanobenzamide. One common method is the reaction of 2-cyanobenzamide with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyanobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Products depend on the nucleophile used, e.g., 4-amino-2-cyanobenzamide.
Reduction: 4-Bromo-2-aminobenzamide.
Oxidation: Products vary based on the specific reaction conditions.
Scientific Research Applications
4-Bromo-2-cyanobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyanobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The cyano group can act as an electrophile, while the bromine atom can participate in halogen bonding, influencing molecular interactions and pathways.
Comparison with Similar Compounds
4-Bromo-2-nitrobenzamide: Similar structure but with a nitro group instead of a cyano group.
4-Bromo-2-aminobenzamide: Similar structure but with an amino group instead of a cyano group.
2-Cyano-4-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 4-Bromo-2-cyanobenzamide is unique due to the presence of both a bromine atom and a cyano group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
4-bromo-2-cyanobenzamide |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H2,11,12) |
InChI Key |
MXJLRVGJZBYHCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



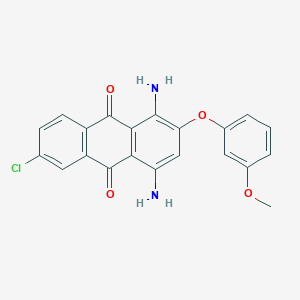
![({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B13138482.png)

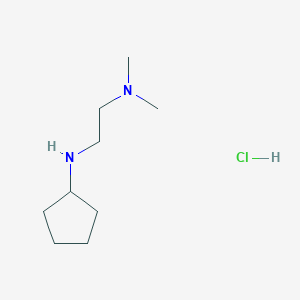

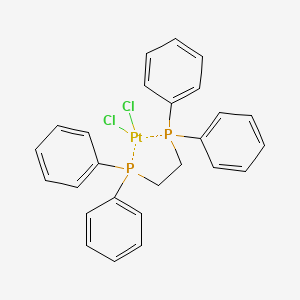
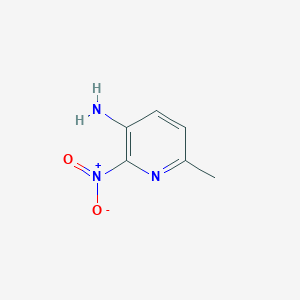
![6,15-Dibromo-9,9,18,18-tetrahexadecyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13138507.png)
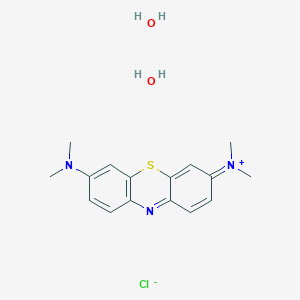
![6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid](/img/structure/B13138524.png)
![3-(4-Fluorophenyl)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13138525.png)
